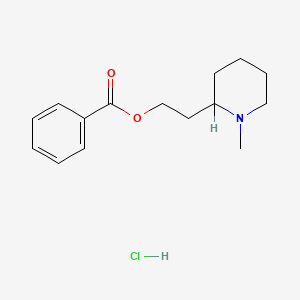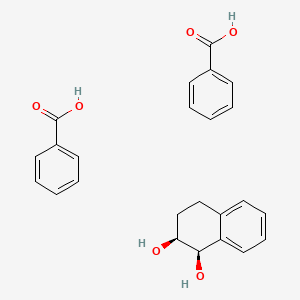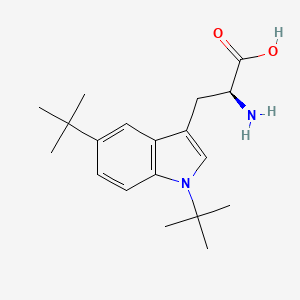![molecular formula C14H10BrClO2S B14436437 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene CAS No. 76859-75-1](/img/structure/B14436437.png)
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, sulfonyl, and chlorine groups
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The sulfonyl group can be introduced through sulfonation reactions, where benzene reacts with sulfur trioxide or chlorosulfonic acid . The chlorination of benzene can be achieved using chlorine gas in the presence of a catalyst like iron(III) chloride .
Analyse Chemischer Reaktionen
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the aromatic ring reacts with electrophiles.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the aromatic ring can undergo oxidation reactions.
Common reagents used in these reactions include bromine, chlorine, sulfur trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene include:
1-Bromo-2-chlorobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the ethenyl group, leading to different reactivity and applications.
1,2-Dichlorobenzene: Contains two chlorine atoms, which affects its chemical properties and reactivity compared to the bromine and sulfonyl-substituted compound.
Eigenschaften
CAS-Nummer |
76859-75-1 |
|---|---|
Molekularformel |
C14H10BrClO2S |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
1-[2-(4-bromophenyl)sulfonylethenyl]-2-chlorobenzene |
InChI |
InChI=1S/C14H10BrClO2S/c15-12-5-7-13(8-6-12)19(17,18)10-9-11-3-1-2-4-14(11)16/h1-10H |
InChI-Schlüssel |
ASVMWCQQMPQKFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
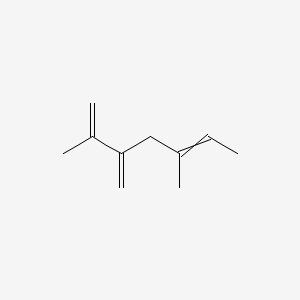
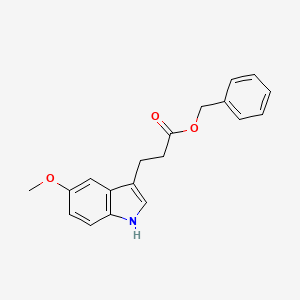
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
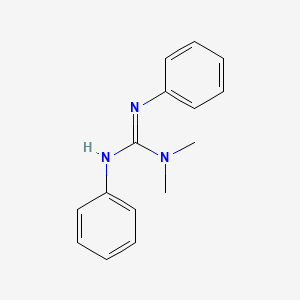
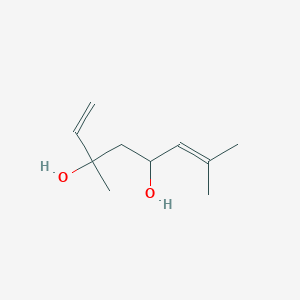
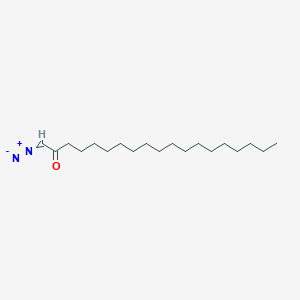
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
